molecular formula C11H9BrClNO2 B7841297 ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate

ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate

Cat. No.: B7841297
M. Wt: 302.55 g/mol
InChI Key: CMGCJTFXYGLJBM-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate is a brominated and chlorinated derivative of indole-2-carboxylate. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of indole-2-carboxylate derivatives. One common method is the direct halogenation of indole-2-carboxylate using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale halogenation reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of reduced indole derivatives.

  • Substitution: Formation of substituted indole derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate has found applications in various scientific fields:

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

  • Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The bromine and chlorine atoms on the indole ring can influence the compound's binding affinity to receptors and enzymes, leading to its biological activity.

Comparison with Similar Compounds

  • Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate

  • Ethyl 5-bromoindole-2-carboxylate

Uniqueness: Ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which can lead to distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGCJTFXYGLJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromoindole-2-carboxylic acid ethyl ester (4.00 g, 14.9 mmol), sulfurylchloride (1.8 mL, 22.4 mmol) and benzene (125 mL) was stirred at 90° C. for 2.5 h. The mixture was cooled to room temperature, NaHCO3 (aq., sat.) was added and the mixture extracted with EtOAc. The combined extracts were washed with water, brine and dried over Na2SO4. Concentration and recrystallisation (from toluene) gave the sub-title compound (3.87 g 85%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

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